4-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Description
4-Methyl-octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803566-87-1) is a bicyclic heterocyclic compound with a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . It features a fused pyridine-morpholine ring system with a methyl substituent at the 4-position of the octahydro skeleton. Its stereochemical configuration, such as the (4aR,8aS)-isomer (CAS: 1628605-13-9), is critical for modulating biological interactions .
Properties
IUPAC Name |
4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUWHSJPAWBJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Starting Material : (S)-prolinol-derived hydroxylamines are subjected to Cope elimination at reflux temperatures (80–100°C) in nonpolar solvents (e.g., benzene).
- Reverse Cope Cyclization : The intermediate hydroxylamine undergoes reverse Cope elimination, forming the morpholine N-oxide ring system.
- Oxidation : Atmospheric oxygen facilitates in situ oxidation, yielding spirocyclic ethers as side products.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 81% (diastereomeric mixture) |
| Solvent | Benzene |
| Temperature | Reflux (80°C) |
| Stereoselectivity | 3 contiguous chiral centers |
This method is advantageous for constructing the morpholine core but requires precise control over oxidation conditions to minimize spirocycle formation.
Cyclization of Amino Alcohol Precursors
Cyclization strategies leverage bifunctional precursors containing both amine and alcohol groups. A representative protocol involves:
Piperidine-Alcohol Cyclization
- Substrate : 3-(hydroxymethyl)piperidine derivatives.
- Activation : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a leaving group.
- Intramolecular SN2 Reaction : Base-mediated cyclization (e.g., K₂CO₃ in DMF) forms the morpholine ring.
Optimization Insights :
- Leaving Group : Chloride outperforms mesylate or tosylate in minimizing elimination byproducts.
- Base Selection : Potassium carbonate provides superior yields (68–72%) compared to triethylamine.
Alkylation Strategies for Methyl Group Introduction
The 4-methyl substituent is introduced via late-stage alkylation or during ring construction.
Direct N-Methylation
- Methylation Reagent : Methyl iodide (CH₃I) in refluxing acetonitrile.
- Base : Triethylamine (TEA) or DBU to scavenge HI.
- Reaction Time : 2–4 hours under nitrogen atmosphere.
Example Protocol :
Reductive Amination
- Ketone Precursor : 4-oxo-octahydro-2H-pyrido[4,3-b]morpholine.
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.
- Ammonia Source : Ammonium acetate buffer (pH 6.5).
Advantages :
- Avoids over-alkylation.
- Compatible with acid-sensitive substrates.
Stereochemical Considerations
The octahydro framework imposes significant stereochemical complexity. Key findings include:
Diastereomer Control
Chiral Auxiliaries
- (S)-Prolinol Derivatives : Enable asymmetric synthesis of enantiomerically enriched morpholines (up to 95% ee).
Functionalization and Derivatives
Post-synthetic modifications expand utility:
Polonovski Reaction
Nitrone Cycloadditions
Industrial-Scale Considerations
Chemical Reactions Analysis
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine with its analogs based on substituent position and functional groups:
Key Observations:
- Substituent Position : The position of the methyl group (4 vs. 6) significantly impacts molecular conformation and intermolecular interactions. For example, the 4-methyl derivative exhibits higher rigidity due to steric constraints in the fused ring system .
HDAC6 Inhibition
Compounds with pyrido-morpholine scaffolds, such as tetrahydropyrido[4,3-b]indole derivatives, demonstrate selective inhibition of histone deacetylase 6 (HDAC6). While this compound itself lacks direct HDAC6 data, its structural analogs (e.g., tubastatin A) show nanomolar potency (IC₅₀ = 11–15 nM) and high selectivity over other HDAC isoforms .
JAK2 Inhibition
Morpholine-containing heterocycles, such as 4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine (Compound 14), inhibit JAK2 kinase (IC₅₀ < 50 nM) in preclinical studies .
Biological Activity
4-Methyl-octahydro-2H-pyrido[4,3-b]morpholine (C₈H₁₆N₂O) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- IUPAC Name : 4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator in several biological systems, including those related to cancer and neurodegenerative diseases.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | < 5 | |
| MCF-7 (Breast Cancer) | < 2 | |
| SK-LU-1 (Lung Cancer) | 10 |
The compound exhibited cytotoxicity comparable to standard chemotherapeutics like 5-fluorouracil. The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. It has been shown to reduce oxidative stress in neuronal cells and improve survival rates in models of neurodegeneration. This suggests a potential role in treating conditions like Alzheimer's disease.
Case Studies
- Study on HepG2 Cells :
-
Neuroprotection in Animal Models :
- Objective : To evaluate the protective effects against neurodegeneration.
- Findings : In animal models subjected to oxidative stress, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.
- : These findings support further investigation into its use for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other heterocyclic compounds:
| Compound Type | Biological Activity |
|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Diverse activities including anticancer |
| Pyrrolopyrazine derivatives | Antimicrobial and antiviral properties |
| 1H-Pyrrolo[2,3-b]pyridine | Potent enzyme inhibitors |
The presence of the methyl group in this compound enhances its reactivity and interaction with biological targets compared to other similar compounds.
Q & A
Q. What are the key synthetic routes for 4-methyl-octahydro-2H-pyrido[4,3-b]morpholine, and how do reaction conditions influence yield and purity?
The synthesis typically involves hydrogenation of pyrido[4,3-b]morpholine derivatives using palladium on carbon (Pd/C) under elevated temperatures (80–120°C) and hydrogen pressures (3–5 atm). Catalytic systems are critical for achieving complete saturation of the pyridine ring. For lab-scale synthesis, batch reactors with controlled stirring rates (500–1000 rpm) ensure uniform catalyst distribution. Industrial-scale production employs continuous flow reactors to enhance efficiency and scalability. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Reaction optimization studies suggest that maintaining a pH of 7–8 and avoiding oxygen contamination improves yield by 15–20% .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for resolving stereochemical details, particularly the (4aS,8aS)-configuration of the bicyclic system. Key NMR signals include:
- ¹H NMR : δ 3.70–3.85 ppm (morpholine O-CH₂), δ 2.80–3.10 ppm (pyridyl CH₂), and δ 1.20–1.50 ppm (methyl group).
- ¹³C NMR : δ 70–75 ppm (morpholine carbons), δ 45–50 ppm (bridged carbons). Infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretch at 1100–1250 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.136 (C₈H₁₆N₂O⁺). For enantiomeric purity, chiral HPLC with a cellulose-based column (hexane/isopropanol, 90:10) is recommended .
Q. What are the primary therapeutic targets investigated for this compound in neuropharmacology research?
The compound’s bicyclic structure mimics neurotransmitters, making it a ligand for serotonin (5-HT₃) and dopamine (D₂) receptors. In vitro binding assays (radioligand displacement studies using [³H]GR65630 for 5-HT₃) show IC₅₀ values of 50–100 nM. Its morpholine oxygen enhances hydrogen bonding with receptor residues (e.g., Asp129 in 5-HT₃), as confirmed by molecular docking simulations. Researchers prioritize target validation using knockout murine models to isolate receptor-specific effects .
Advanced Research Questions
Q. How can researchers optimize catalytic systems in hydrogenation reactions to improve enantiomeric purity of derivatives?
Enantioselective hydrogenation requires chiral catalysts such as (R)-BINAP-modified ruthenium complexes, which achieve up to 90% enantiomeric excess (ee). Key parameters include:
- Solvent selection : Isopropanol improves catalyst stability.
- Hydrogen pressure : 10–15 atm reduces reaction time by 30%.
- Temperature gradients : Starting at 50°C and ramping to 80°C minimizes racemization. Post-reaction analysis via circular dichroism (CD) spectroscopy or X-ray crystallography resolves stereochemical ambiguities. Comparative studies show Pd/C with L-proline as a chiral modifier yields 85% ee but lower turnover frequency (TOF) .
Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo studies?
Discrepancies often arise from differences in bioavailability or metabolic stability. For example, in vitro IC₅₀ values may not account for blood-brain barrier penetration. To address this:
- Conduct parallel assays using transfected cell lines (e.g., HEK293 expressing human 5-HT₃) and ex vivo brain slices.
- Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate plasma concentrations with receptor occupancy.
- Use deuterated analogs to prolong half-life and validate target engagement via PET imaging (e.g., [¹¹C]-labeled derivatives) .
Q. What computational modeling approaches predict the pharmacokinetic properties of analogs?
Quantitative structure-activity relationship (QSAR) models using descriptors like logP (2.1 ± 0.3) and polar surface area (45 Ų) predict blood-brain barrier permeability (Pe > 5 × 10⁻⁶ cm/s). Molecular dynamics simulations (AMBER force field) assess metabolic stability by modeling cytochrome P450 interactions. For solubility, COSMO-RS calculations align with experimental data (±10% error). These methods reduce reliance on animal testing during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
